molecular formula C17H18N2O5 B1400416 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester CAS No. 1247883-69-7

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

Cat. No.: B1400416
CAS No.: 1247883-69-7
M. Wt: 330.33 g/mol
InChI Key: DTZBETUIKNRSJO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems containing multiple carboxylate functionalities. The parent structure consists of a dihydro-oxazolopyridine core, where the oxazole ring is fused to the pyridine ring at the 4,5-positions, creating a bicyclic heterocyclic framework that contains both nitrogen and oxygen heteroatoms. The numbering system begins from the nitrogen atom in the pyridine ring, proceeding through the carbon atoms in sequential order around the fused ring system.

The molecular formula of this compound is established as carbon seventeen hydrogen eighteen nitrogen two oxygen five, reflecting the complex arrangement of functional groups and the substantial molecular weight of 330.34 daltons. The dicarboxylic acid designation indicates the presence of two carboxyl groups at positions 2 and 5 of the heterocyclic core, which have been converted to their respective ester derivatives through esterification reactions. The systematic nomenclature incorporates the specific ester substituents: the 2-ethyl designation refers to the ethyl ester at position 2, while the 5-(phenylmethyl) designation indicates the benzyl ester functionality at position 5 of the dihydro-oxazolopyridine framework.

According to established nomenclature principles for substituted carboxylic acids, the parent chain identification prioritizes the incorporation of carboxyl groups within the heterocyclic framework. The systematic name construction follows the hierarchical approach where the core heterocyclic structure serves as the parent compound, followed by the specification of the carboxylic acid positions, and finally the identification of the ester substituents with their corresponding locator numbers. The Chemical Abstracts Service registry number for this compound is 1247883-69-7, providing a unique identifier for literature and database searches.

Structural Parameter Value Reference
Molecular Formula C₁₇H₁₈N₂O₅
Molecular Weight 330.34 daltons
Chemical Abstracts Service Number 1247883-69-7
Systematic Name This compound

Properties

IUPAC Name

5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-22-16(20)15-18-13-10-19(9-8-14(13)24-15)17(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBETUIKNRSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that derivatives of oxazolo-pyridine compounds can exhibit significant activity against various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Anticancer Activity : A study reported that certain derivatives of oxazolo-pyridine structures demonstrated cytotoxic effects against cancer cell lines. The mechanism involved modulation of apoptosis pathways, highlighting the importance of further exploration into this compound's derivatives for anticancer drug development.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may offer neuroprotective benefits in models of neurodegeneration. These findings suggest that 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid derivatives could be explored for their potential in treating conditions like Alzheimer's disease.

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound serves as an intermediate for the production of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile in synthetic pathways.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionHalogenated solvents and catalystsDiverse substituted products

Material Science

Novel Material Development
The unique structure of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid makes it a candidate for developing novel materials with specific properties. Its potential applications include:

  • Polymers : Incorporation into polymer matrices to enhance mechanical properties.
  • Nanomaterials : Utilization in the synthesis of nanostructured materials for electronics or photonics.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound belongs to a broader class of fused heterocyclic dicarboxylates. Below is a comparative analysis of its structural and functional analogs:

Compound Name Heterocycle Type Substituents (Positions) Molecular Formula (Inferred) Key Applications References
Target Compound
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate
Oxazole-pyridine Ethyl (2), Benzyl (5) ~C₁₉H₂₀N₂O₅ Synthetic intermediate
5-tert-Butyl 3-ethyl oxazolo[4,5-c]pyridine-3,5-dicarboxylate Oxazole-pyridine Ethyl (3), tert-Butyl (5) C₁₄H₂₀N₂O₅ Pharmacological research
5-tert-Butyl 2-ethyl thiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate Thiazole-pyridine Ethyl (2), tert-Butyl (5) C₁₄H₂₀N₂O₅S Intermediate in drug synthesis
5-tert-Butyl 2-ethyl thieno[3,2-c]pyridine-2,5(4H)-dicarboxylate Thiophene-pyridine Ethyl (2), tert-Butyl (5) C₁₅H₂₁NO₃S Material science applications
Diethyl thieno[3,2-c]pyridine-2,5(4H)-dicarboxylate Thiophene-pyridine Ethyl (2 and 5) C₁₄H₁₇NO₄S Industrial chemical intermediate

Key Differences and Trends

Heteroatom Influence :

  • Oxazole (O): The target compound’s oxazole ring confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to sulfur-containing analogs (thiazole, thiophene).
  • Thiazole/Thiophene (S): Sulfur-containing analogs (e.g., thiazolo-pyridines in ) exhibit increased lipophilicity, favoring membrane permeability in biological systems .

Substituent Effects: Benzyl vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to those in , where brominated precursors are coupled with esterifying agents (e.g., ethyl or benzyl halides). Yields for such reactions typically range from 80–90% .

Limitations and Knowledge Gaps

  • Biological Activity: Limited evidence exists for the pharmacological relevance of the benzyl-substituted oxazolo-pyridine compared to tert-butyl analogs.

Biological Activity

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester (CAS Number: 1247883-69-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.

Property Value
Molecular FormulaC17H18N2O5
Molecular Weight330.3352 g/mol
CAS Number1247883-69-7
SynonymsNone listed

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The oxazolo-pyridine framework is known for its ability to modulate enzyme activity and influence receptor binding.

Antiproliferative Activity

Research has indicated that compounds similar to 6,7-dihydro-oxazolo[4,5-c]pyridine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications in the pyridine ring can enhance the activity against breast and colon cancer cells. The mechanism of action appears to involve the inhibition of key metabolic pathways essential for cancer cell survival and proliferation .

Case Studies

  • Study on Antinociceptive Effects : A study evaluated the antinociceptive properties of related compounds in rodent models. The results indicated that these compounds could significantly reduce pain responses in models of thermal hyperalgesia and neuropathic pain, suggesting a potential application in pain management therapies .
  • Cerebral Vasodilating Activity : Another investigation highlighted the cerebral vasodilating properties of similar dihydropyridine derivatives. These compounds demonstrated significant efficacy in increasing cerebral blood flow, which may have implications for treating conditions like stroke or other cerebrovascular disorders .

Pharmacological Data

The pharmacological profile of 6,7-dihydro-oxazolo[4,5-c]pyridine derivatives includes:

  • Spasmolytic Activity : Demonstrated effectiveness in reducing muscle spasms in isolated guinea pig ileum studies.
  • Low Toxicity : These compounds have been reported to exhibit low acute toxicity, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis of structurally complex heterocycles like this compound often involves multi-step reactions with careful control of regioselectivity and stereochemistry. For example, analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) are synthesized via one-pot reactions using ethyl acetoacetate and substituted reagents under reflux conditions, followed by crystallization from polar solvents like DMF/water . Optimization typically employs statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. This involves varying reaction time, temperature, and solvent systems while analyzing yield and purity via HPLC or LC-MS .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for phenyl groups), ester carbonyl carbons (δ 165–170 ppm), and dihydro-oxazolo ring protons (δ 4.0–5.5 ppm for CH2 and CH groups). Splitting patterns help assign substituent positions (e.g., ethyl ester methyl triplets at δ 1.2–1.4 ppm) .
  • IR : Ester carbonyl stretches appear at ~1740 cm⁻¹, while oxazole ring vibrations occur near 1650 cm⁻¹ .
  • HRMS : Exact mass analysis (e.g., ESI+) confirms molecular formula by matching calculated and observed m/z values within <5 ppm error .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures are effective for recrystallization. Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 30–70%) resolves ester derivatives, as demonstrated for similar heterocycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) guide reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key steps like cyclization or esterification. Reaction path searching algorithms (e.g., GRRM) identify low-energy pathways, reducing experimental screening. For example, ICReDD’s workflow integrates computational predictions with robotic experimentation to optimize conditions for similar heterocycles .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

Contradictions often arise from unaccounted variables like trace moisture or catalyst impurities. Systematic analysis using Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, pH). For instance, fractional factorial designs can isolate interactions between temperature and catalyst loading, enabling robust process control .

Q. How does steric and electronic modulation of the phenylmethyl/ethyl ester groups affect reactivity in downstream applications?

Substituent effects are studied via Hammett plots or computational Fukui indices. For example, electron-withdrawing groups on the phenyl ring may slow nucleophilic attack on the ester carbonyl, while bulky substituents hinder cyclization. Comparative kinetics using stopped-flow NMR or in-situ FTIR can quantify these effects .

Q. What mechanistic insights explain side reactions during dihydro-oxazolo ring formation?

Competing pathways (e.g., oxazole vs. pyridine ring opening) are probed using isotopic labeling (e.g., 13C at the carbonyl position) and trapping experiments with radical scavengers (e.g., TEMPO). Transition-state modeling (DFT) further clarifies selectivity, as seen in analogous triazolopyridine syntheses .

Data Contradiction and Validation

Q. How to validate conflicting spectral data for this compound across studies?

Cross-validate using orthogonal techniques:

  • Compare NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G**).
  • Confirm HRMS fragmentation patterns with tandem MS/MS experiments .
  • Use X-ray crystallography (if single crystals are obtainable) for unambiguous structural assignment .

Methodological Resources

  • Experimental Design : CRDC classifications (e.g., RDF2050112) outline best practices for reactor design and process simulation .
  • Computational Tools : ICReDD’s reaction discovery platform integrates Gaussian and GRRM software for pathway exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
Reactant of Route 2
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

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